(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol can be used as a precursor for the synthesis of diaryl sulfides, which further serve as building blocks for the creation of chiral ligands. These ligands are crucial components in asymmetric synthesis, a technique used to obtain specific enantiomers (mirror image forms) of chiral molecules.One example is the synthesis of sulfimides and N-tosylsulfimides, which act as efficient chiral ligands in various catalytic reactions. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol serves as a key starting material for the synthesis of (S,S)-Reboxetine. This compound is a selective norepinephrine reuptake inhibitor (NRI) medication used to treat major depressive disorder. The (S,S) enantiomer is the active form of Reboxetine, and the use of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol allows for the targeted synthesis of this specific form. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol can be employed in the synthesis of L-2-Mercaptosuccinic acid. This compound holds potential applications in the development of polyesters with specific functionalities, including the presence of a mercapto group (containing a sulfhydryl group, -SH). The introduction of this group can influence the properties of the resulting polymer, making it potentially useful in various fields. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral amino alcohol with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. It is recognized for its unique stereochemistry, specifically the (1R,2R) configuration, which imparts specific biological and chemical properties. This compound appears as a yellow crystalline powder with a melting point ranging from 112 to 118 °C and exhibits optical activity, indicated by an alpha value of -39 º in 1N HCl solution .
The compound is also known by various synonyms, including (1R,2R)-2-amino-1-phenylpropane-1,3-diol and (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol. Its structure features a phenyl group attached to a propanediol backbone, making it an important building block in organic synthesis .
The compound can also act as a catalyst in the formation of aryl ketones, showcasing its versatility in organic reactions .
The biological activity of (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol primarily stems from its structural similarity to neurotransmitters and its ability to modulate biological pathways. As a precursor for (S,S)-Reboxetine, it plays a role in enhancing norepinephrine levels in the brain, which is crucial for mood regulation and cognitive function . Additionally, its chiral nature allows it to interact selectively with various biological targets, making it valuable in pharmaceutical applications.
Several synthesis methods have been developed for (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol:
These methods highlight the compound's accessibility for research and industrial purposes.
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has several applications:
Interaction studies involving (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol have shown that it can influence neurotransmitter systems due to its structural similarities with biologically active compounds. Research indicates its potential effects on norepinephrine reuptake mechanisms and other neurotransmitter pathways. These interactions are critical for understanding its therapeutic potential and side effects when used as a drug precursor .
Several compounds share structural similarities with (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S,S)-Reboxetine | C17H21NO3 | Selective norepinephrine reuptake inhibitor |
(2S,3S)-Phenylserinol | C9H13NO2 | Different stereochemistry affecting biological activity |
(S,R)-Phenylalanine | C9H11NO2 | Essential amino acid involved in protein synthesis |
(S,S)-Serine | C3H7NO3 | Non-aromatic amino acid important in metabolism |
The uniqueness of (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol lies in its specific stereochemical configuration and its role as a versatile building block for synthesizing biologically active compounds while maintaining chirality necessary for selective interactions in biological systems .
Resolution of racemic mixtures represents one of the most established classical approaches for obtaining enantiomerically pure (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol [1]. This method relies on the differential crystallization behavior of diastereomeric salts formed between the racemic amino alcohol and optically pure resolving agents.
Polyethylene Glycol-Modified Resolving Agents
The introduction of polyethylene glycol-modified resolving agents has significantly enhanced the efficiency of classical resolution methods [1]. PEGylated-(R)-mandelic acid has emerged as a particularly effective resolving agent, offering substantial improvements over traditional resolution approaches. When racemic 2-amino-1-phenyl-1,3-propanediol is treated with PEGylated-(R)-mandelic acid in methanol, the resulting diastereomeric salt formation occurs rapidly at reduced temperatures (0-5°C) [1].
The process involves dissolving PEGylated-(R)-mandelic acid (10 g, 1 mmol) in 50 mL methanol, followed by addition of the racemic amine (2 mmol) and stirring at room temperature for 12 hours [1]. Subsequent cooling to 0-5°C for 1 hour results in the formation of a voluminous white precipitate containing the desired diastereomeric salt. This method achieves yields of 78-90% with optical purities ranging from 72-85% in the first cycle [1]. Importantly, a second resolution cycle can improve the optical purity to 87-95%, making this approach highly practical for large-scale applications [1].
Comparative Efficiency with Alternative PEGylated Agents
PEGylated-(l)-valine serves as an alternative resolving agent, though with somewhat reduced efficiency compared to the mandelic acid derivative [1]. Using similar reaction conditions, PEGylated-(l)-valine achieves yields of 78-81% with optical purities of 72-76% [1]. The lower selectivity observed with this resolving agent may be attributed to differences in the hydrogen bonding patterns and steric interactions in the resulting diastereomeric complexes.
Mechanism and Thermodynamic Considerations
The enhanced performance of PEGylated resolving agents stems from their unique crystallization properties [1]. Unlike classical resolution with (R)-mandelic acid alone, which fails to produce precipitate formation even after extended periods at -15°C, the PEGylated derivative facilitates rapid crystallization within minutes at 0-5°C [1]. This acceleration is attributed to the PEG moiety's ability to modify the solubility characteristics and crystal packing arrangements of the diastereomeric salts.
Chiral pool synthesis utilizing naturally occurring amino acids represents a strategically important approach for accessing (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol with high stereochemical control [2] [3]. L-serine and its derivatives serve as particularly valuable starting materials due to their structural similarity to the target compound and ready availability from natural sources.
Serine-Based Synthetic Pathways
The conversion of L-serine to chiral amino alcohols typically involves multi-step transformations that preserve the existing stereochemical information while introducing the required phenyl substituent [3]. One established route begins with L-serine methyl ester, which undergoes protection of the amino group followed by selective functional group transformations [2]. The key challenge in these syntheses lies in maintaining the stereochemical integrity of the serine-derived chiral centers while installing the phenyl group at the appropriate position.
Enzymatic Approaches
Recent developments in biocatalytic methods have expanded the utility of serine derivatives in amino alcohol synthesis [3]. Multi-enzyme cascades involving L-phenylalanine as the starting material can be designed to access phenyl-substituted amino alcohols through a series of stereoselective transformations. These enzymatic pathways offer exceptional stereochemical control, often achieving >99% enantiomeric excess [3].
The biocatalytic approach typically involves a two-pot, four-step sequential cascade beginning with L-phenylalanine deamination using tyrosine ammonia lyase to generate cinnamic acid [3]. Subsequent enzymatic transformations including ene-reductase-catalyzed reduction and alcohol dehydrogenase-mediated hydroxylation yield the target amino alcohol with high stereochemical purity [3]. Overall yields of 61-69% have been achieved for the complete transformation from L-phenylalanine to enantiomerically pure amino alcohols [3].
Serinol as a Building Block
2-Amino-1,3-propanediol (serinol) serves as a fundamental building block for the synthesis of more complex amino alcohol derivatives [4] [5]. The compound can be prepared through both chemical and biosynthetic routes, with the biosynthetic approach offering advantages in terms of environmental sustainability [4]. Serinol exhibits unique reactivity patterns that enable regioselective transformations, particularly in condensation reactions with carbonyl compounds [6].
Under solvent-free conditions, serinol reacts with aldehydes and ketones to yield either imine or oxazolidine derivatives depending on the steric and electronic properties of the carbonyl partner [6]. Aromatic aldehydes and sterically hindered ketones preferentially form imines, while less hindered aliphatic carbonyl compounds yield 1,3-oxazolidines [6]. This reactivity pattern provides a foundation for developing synthetic routes to phenyl-substituted amino alcohols through subsequent transformations of the initial condensation products.
Modern catalytic approaches to (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol synthesis have revolutionized the field through the development of highly enantioselective hydrogenation methods [7] [8]. These approaches offer significant advantages over classical resolution techniques, including higher atom economy, reduced waste generation, and the ability to access both enantiomers selectively.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) using ruthenium complexes bearing chiral diamine ligands represents one of the most successful catalytic approaches for amino alcohol synthesis [8]. The archetypal catalyst system employs [RuCl(η6-arene)(N-arylsulfonyl-DPEN)] complexes, where DPEN refers to 1,2-diphenylethylenediamine [8]. These catalysts demonstrate exceptional performance in the reduction of aromatic ketones and imines using formic acid-triethylamine mixtures or isopropanol as hydrogen sources [8].
The mechanism of asymmetric transfer hydrogenation involves the formation of a ruthenium hydride species through β-elimination from coordinated isopropanol or deprotonation of formic acid [8]. The chiral environment created by the diamine ligand enables highly enantioselective hydride delivery to prochiral substrates. Enantioselectivities of 86-99% have been achieved for the reduction of α,β-unsaturated ketones and related substrates [9].
Substrate Scope and Reaction Conditions
The substrate scope of ruthenium-catalyzed asymmetric transfer hydrogenation extends to various carbonyl compounds relevant to amino alcohol synthesis [9]. Unsymmetrical benzils and 1,3-diketones undergo stereoselective reduction to yield the corresponding diols with high diastereoselectivity (syn/anti ratios of 10.8-29.7:1) and excellent enantiomeric purities (86-98.9% ee) [9]. These transformations typically proceed under mild conditions (10-40°C) with substrate-to-catalyst ratios of 100:1 or higher [9].
Temperature control plays a crucial role in determining both the selectivity and product distribution in these reactions [9]. Lower temperatures generally favor higher enantioselectivities, while elevated temperatures may lead to over-reduction or decreased stereochemical control. The optimal temperature range for most transformations falls between 10-40°C, balancing reaction rate with selectivity considerations [9].
Gaseous Hydrogen Hydrogenation Systems
Direct asymmetric hydrogenation using gaseous hydrogen offers complementary advantages to transfer hydrogenation, particularly in terms of product isolation and purification [8]. Ruthenium complexes bearing chiral phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have demonstrated exceptional performance in the asymmetric hydrogenation of β-keto esters and related substrates [7].
The mechanism of gaseous hydrogen hydrogenation involves oxidative addition of H2 to the ruthenium center, followed by enantioselective hydride delivery to the coordinated substrate [7]. The specific rotation and degree of asymmetric induction depend strongly on the electronic and steric properties of both the substrate and the chiral ligand environment [7].
Organocatalytic desymmetrization has emerged as a powerful and environmentally benign approach for accessing enantiomerically pure compounds, including amino alcohols [10] [11] [12]. These methods utilize small organic molecules as catalysts, avoiding the need for transition metals while often achieving exceptional levels of stereocontrol.
N-Heterocyclic Carbene Catalysis
N-Heterocyclic carbenes (NHCs) have demonstrated remarkable utility in the desymmetrization of prochiral substrates [11] [12]. These organocatalysts enable the enantioselective transformation of symmetrical starting materials into chiral products through various mechanistic pathways, including Breslow intermediate formation and subsequent stereoselective transformations [11].
Recent developments in NHC-catalyzed desymmetrization have focused on prochiral diformyl compounds, which can be converted to planar chiral products with high enantioselectivity [11]. The reaction proceeds through formation of a Breslow intermediate, whose stereochemical fate determines the absolute configuration of the final product [11]. Detailed mechanistic studies have revealed that the reversibility or irreversibility of Breslow intermediate formation plays a crucial role in determining the origin of enantiocontrol [11].
Reaction Scope and Mechanistic Insights
The scope of organocatalytic desymmetrization extends beyond simple carbonyl compounds to include more complex architectures [12]. Recent applications have demonstrated the utility of these methods in natural product synthesis, where the desymmetrization reaction serves as a key stereochemistry-setting step [12]. For example, the total synthesis of madangamine E has been enabled by a novel organocatalytic desymmetrization of trisubstituted nitroolefin-linked cyclohexanones [12].
The mechanism of organocatalytic desymmetrization typically involves the formation of a covalent intermediate between the catalyst and substrate, followed by stereoselective bond formation or bond breaking [10]. The high levels of stereocontrol achieved in these reactions reflect the precise geometric arrangement of reactive groups within the catalyst-substrate complex [10]. Understanding these mechanistic details has enabled the rational design of new catalysts and reaction conditions for challenging desymmetrization problems [10].
Advantages and Limitations
Organocatalytic methods offer several distinct advantages over traditional metal-catalyzed approaches, including operational simplicity, tolerance to air and moisture, and the absence of metal contamination in the final products [11]. Additionally, many organocatalysts are derived from natural sources such as amino acids and alkaloids, making them readily available in both enantiomeric forms [11].
However, organocatalytic desymmetrization also faces certain limitations, particularly in terms of reaction scope and catalyst loading requirements [10]. Some transformations require relatively high catalyst loadings (5-20 mol%) compared to transition metal catalysts, and the substrate scope may be more restricted due to the specific structural requirements for effective catalyst-substrate interactions [10].
Chromatographic methods represent the gold standard for purity assessment and enantiomeric analysis of (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol [13] [14] [15]. These techniques provide quantitative information about both chemical purity and stereochemical composition, enabling comprehensive characterization of synthetic products.
Chiral High-Performance Liquid Chromatography
Chiral HPLC has become the method of choice for enantiomeric purity determination of amino alcohols [13] [16]. Polysaccharide-based chiral stationary phases, particularly Chiralcel OJ-3R, have demonstrated excellent performance for the separation of amino alcohol enantiomers [13]. The method typically employs pre-column derivatization with o-phthaldialdehyde/mercaptoethanol to enhance detection sensitivity and improve chromatographic behavior [13].
The optimized HPLC method achieves baseline separation of enantiomers with resolution values exceeding 2.0 [13]. Detection is performed using UV absorption at 225 nm, providing detection limits in the range of 4-45 μg/mL depending on the specific derivative [14]. The method demonstrates excellent linearity over concentration ranges of 20-400 μg/mL with correlation coefficients (R²) of 0.983-0.999 [14].
Method Validation and Performance Characteristics
Comprehensive validation of chiral HPLC methods follows ICH guidelines for analytical method validation [14]. Key performance parameters include accuracy (mean recoveries of 98.91-100.77%), precision (RSD values of 0.28-1.92%), and robustness to deliberate changes in chromatographic conditions [14]. The method demonstrates excellent specificity for amino alcohol enantiomers without interference from common impurities or degradation products [14].
The analysis time for complete enantiomeric separation typically ranges from 25-30 minutes, making the method suitable for routine quality control applications [13]. Sample preparation involves simple extraction procedures followed by derivatization, ensuring compatibility with various sample matrices including synthetic reaction mixtures and purified compounds [13].
Gas Chromatographic Methods
Chiral gas chromatography provides an alternative approach for enantiomeric analysis with complementary advantages to HPLC methods [17]. The technique offers higher separation efficiency and shorter analysis times, typically 35-45 minutes for complete analysis [17]. Temperature programming plays a crucial role in chiral GC separations, with lower elution temperatures generally providing greater selectivity differences between enantiomers [17].
Modern chiral GC columns based on derivatized cyclodextrins or other chiral selectors enable direct analysis of amino alcohols without derivatization [17]. Detection limits at the nanogram level make GC methods particularly suitable for trace analysis applications [17]. However, the requirement for sample volatility may limit the direct applicability to some amino alcohol derivatives that require derivatization prior to analysis [17].
Polarimetry provides a rapid and direct method for assessing the optical purity of chiral compounds, including (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol [18] [19] [20]. This technique measures the rotation of plane-polarized light by chiral molecules, providing quantitative information about enantiomeric composition.
Fundamental Principles and Instrumentation
Modern polarimeters utilize laser-based light sources and sophisticated detection systems to achieve microdegree sensitivity [18]. The specific rotation $$[α]D^{20}$$ is calculated using the equation $$[α] = α{obs}/(l \times c)$$, where α_{obs} is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL [19]. For (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol, literature values report specific rotations of -37° (c=1, 1N HCl) [21] [22].
The enantiomeric excess can be determined from polarimetric measurements using the relationship: ee = (α{mixture}/α{pure}) × 100%, where α{mixture} is the specific rotation of the sample and α{pure} is the specific rotation of the enantiomerically pure compound [19]. This approach enables rapid assessment of optical purity without the need for chromatographic separation [18].
Advantages and Limitations
Polarimetry offers several advantages for routine optical purity determination, including speed (2-5 minutes per measurement), simplicity, and minimal sample preparation requirements [19] [20]. The technique is particularly valuable for monitoring reaction progress and optimizing synthetic conditions [20]. Detection limits typically reach the microgram level, making polarimetry suitable for most analytical applications [18].
However, polarimetry also has significant limitations that must be considered [23]. The method provides no information about chemical purity and cannot detect racemic impurities or other non-chiral contaminants [23]. Additionally, the presence of multiple chiral centers or conformational effects can complicate the interpretation of optical rotation data [23]. For these reasons, polarimetry is best used as a screening method in conjunction with chromatographic techniques for comprehensive purity assessment [24].
Validation and Quality Control Applications
In pharmaceutical and fine chemical manufacturing, polarimetry serves as a valuable quality control tool for monitoring batch-to-batch consistency and ensuring compliance with specifications [20] [25]. The rapid nature of polarimetric measurements makes them ideal for process monitoring and real-time quality assessment during production [25].
Advanced Analytical Approaches
Contemporary analytical strategies increasingly employ multiple complementary techniques for comprehensive characterization of chiral amino alcohols [26] [27]. Nuclear magnetic resonance spectroscopy using chiral shift reagents or chiral derivatizing agents provides detailed structural information alongside stereochemical analysis [26] [27]. These methods enable determination of absolute configuration through analysis of chemical shift patterns and coupling constants in the NMR spectra [27].
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